Belnacasan

Catalog No.
S549019
CAS No.
273404-37-8
M.F
C24H33ClN4O6
M. Wt
509.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Belnacasan

CAS Number

273404-37-8

Product Name

Belnacasan

IUPAC Name

(2S)-1-[(2S)-2-[(4-amino-3-chlorobenzoyl)amino]-3,3-dimethylbutanoyl]-N-[(2R,3S)-2-ethoxy-5-oxooxolan-3-yl]pyrrolidine-2-carboxamide

Molecular Formula

C24H33ClN4O6

Molecular Weight

509.0 g/mol

InChI

InChI=1S/C24H33ClN4O6/c1-5-34-23-16(12-18(30)35-23)27-21(32)17-7-6-10-29(17)22(33)19(24(2,3)4)28-20(31)13-8-9-15(26)14(25)11-13/h8-9,11,16-17,19,23H,5-7,10,12,26H2,1-4H3,(H,27,32)(H,28,31)/t16-,17-,19+,23+/m0/s1

InChI Key

SJDDOCKBXFJEJB-MOKWFATOSA-N

SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Solubility

soluble in DMSO, not soluble in water.

Synonyms

1-(2-((1-(4-amino-3-chlorophenyl)methanoyl)amino)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid, VX 765, VX-765, VX765 cpd

Canonical SMILES

CCOC1C(CC(=O)O1)NC(=O)C2CCCN2C(=O)C(C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Isomeric SMILES

CCO[C@H]1[C@H](CC(=O)O1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)(C)C)NC(=O)C3=CC(=C(C=C3)N)Cl

Description

The exact mass of the compound Belnacasan is 508.20886 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in DMSO, not soluble in water.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - para-Aminobenzoates - Supplementary Records. The storage condition is described as 0-4 C for short term (weeks to 1 month) or -20 o C for long terms (months to years)..

Autoinflammatory Diseases

Caspase-1 plays a crucial role in the activation of the inflammatory protein interleukin-1 (IL-1). Excessive IL-1 activity contributes to several autoinflammatory diseases, including Cryopyrin-Associated Periodic Syndromes (CAPS). Research suggests Belnacasan's caspase-1 inhibition may be effective in managing these conditions. Studies have shown promising results in reducing disease flares and improving patient outcomes [1].

Source

[1] Translational Autoimmunity, Volume 2: Treatment of Autoimmune Diseases ()

Neurodegenerative Diseases

Inflammation has emerged as a potential contributor to the progression of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. Belnacasan's ability to dampen inflammation through caspase-1 inhibition is being explored as a potential therapeutic strategy. Studies are investigating its effects on neuroinflammation and disease progression in various models [2].

Source

[2] Autoimmunity, COVID-19, Post-COVID19 Syndrome and COVID-19 Vaccination ()

Cancer

Caspase-1 activity can influence tumor growth and metastasis. Research is ongoing to evaluate Belnacasan's potential in cancer treatment, particularly in combination with other therapies. Studies are exploring its efficacy in various cancers, including gastric malignancies [3].

Source

[3] Research and Clinical Applications of Targeting Gastric Neoplasms ()

Belnacasan, also known as VX-765, is a synthetic compound classified as a dipeptide and is recognized for its potent inhibitory effects on caspase-1, an enzyme involved in inflammatory processes. The chemical structure of Belnacasan is represented by the formula C24H33ClN4O6, with a molecular weight of 509 Da. It is primarily studied for its role in modulating immune responses and inflammatory diseases by inhibiting the production of interleukin-1 beta (IL-1β), a pro-inflammatory cytokine . As a prodrug, Belnacasan is rapidly converted into its active form, VRT-043198, upon administration, enabling effective inhibition of caspase-1 activity in vivo .

Belnacasan acts as a competitive inhibitor of caspase-1 by covalently modifying the catalytic cysteine residue within the enzyme's active site. This modification prevents the enzyme from cleaving substrates that lead to the activation of inflammatory pathways. Specifically, Belnacasan has been shown to inhibit lipopolysaccharide (LPS)-induced IL-1β production in various experimental models, including both in vitro and in vivo studies . The inhibition mechanism involves blocking the assembly of inflammasomes, which are critical for caspase-1 activation and subsequent pyroptosis (a form of programmed cell death associated with inflammation) .

Belnacasan exhibits significant biological activity as an anti-inflammatory agent. Its ability to inhibit caspase-1 leads to decreased production of IL-1β and IL-18, cytokines that are pivotal in mediating inflammatory responses. Studies have demonstrated that Belnacasan can effectively reduce infarct size and improve ventricular function in models of cerebral ischemia-reperfusion injury, highlighting its potential therapeutic benefits in neuroinflammatory conditions . Moreover, it has been shown to mitigate cognitive deficits and brain inflammation associated with Alzheimer's disease when administered early during reperfusion .

The synthesis of Belnacasan involves several steps typical for peptide synthesis, including:

  • Solid-phase peptide synthesis: This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
  • Protection and deprotection strategies: Protecting groups are used to prevent unwanted reactions during synthesis, which are later removed to yield the final product.
  • Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity (>98%) for biological studies .

Belnacasan has garnered interest for its potential applications in treating various inflammatory diseases. Its primary applications include:

  • Neuroprotection: Reducing neuronal damage in conditions like stroke and Alzheimer's disease.
  • Autoimmune disorders: Potential use in conditions characterized by excessive inflammation, such as rheumatoid arthritis.
  • Cancer therapy: Investigating its role in modulating tumor microenvironments where inflammation plays a critical role .

Interaction studies involving Belnacasan have focused on its binding affinity and selectivity towards caspase-1. The compound demonstrates a Ki value of 0.8 nM against caspase-1, indicating high potency . Additionally, studies have explored its effects on peripheral blood mononuclear cells (PBMCs) and whole blood, revealing that it inhibits IL-1β release with IC50 values of approximately 0.67 μM and 1.9 μM respectively . These interactions underscore Belnacasan's potential as a therapeutic agent targeting inflammatory pathways.

Belnacasan shares similarities with several other caspase inhibitors but stands out due to its oral bioavailability and selective inhibition profile. Here are some similar compounds:

Compound NameMechanism of ActionNotable Features
AC-YVAD-CMKCaspase-1 inhibitorIrreversible inhibitor
AC-DEVD-CHOCaspase-3 inhibitorNon-selective
Q-VD-OphBroad-spectrum caspase inhibitorProtects against apoptosis
Z-VAD-FMKPan-caspase inhibitorUsed in apoptosis research
VRT-043198Active form of BelnacasanSelective for caspase-1

Belnacasan is unique among these compounds due to its specific action against caspase-1 and its development as an orally bioavailable prodrug, making it a promising candidate for clinical applications targeting inflammatory diseases .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

2.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

508.2088625 g/mol

Monoisotopic Mass

508.2088625 g/mol

Heavy Atom Count

35

Appearance

White to off-white solid powder

Storage

0-4 C for short term (weeks to 1 month) or -20 o C for long terms (months to years).

UNII

00OLE78529

Drug Indication

Investigated for use/treatment in inflammatory disorders (unspecified) and psoriasis and psoriatic disorders.

Mechanism of Action

VX-765 is a potent and selective inhibitor of ICE/caspase-1 sub-family caspases. In preclinical trials, VX-765 was efficiently converted to VRT-043198 when administered orally to mice and inhibited LPS-induced cytokine secretion. The result was a blocking of IL-1beta and IL-18 secretion, with out much effect on the release of several other cytokines, including IL-1{alpha}, tumor necrosis factor-{alpha}, IL-6 and IL-8. There was also no demonstrable activity in cellular models of apoptosis and it did not affect the proliferation of activated primary T-cells or T-cell lines.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Cysteine peptidases [EC:3.4.22.-]
CASP1 [HSA:834] [KO:K01370]

Other CAS

851091-96-8

Wikipedia

Belnacasan

Dates

Modify: 2023-08-15
1. Wannamaker W, Davies R, Namchuk M, Pollard J, Ford P, Ku G, Decker C, Charifson P, Weber P, Germann UA, Kuida K, Randle JC. (S)-1-((S)-2-{[1-(4-amino-3-chloro-phenyl)-methanoyl]-amino}-3,3-dimethyl-butanoyl)-pyrrolidine-2-carboxylic acid ((2R,3S)-2-ethoxy-5-oxo-tetrahydro-furan-3-yl)-amide (VX-765), an orally available selective interleukin (IL)-converting enzyme/caspase-1 inhibitor, exhibits potent anti-inflammatory activities by inhibiting the release of IL-1beta and IL-18. J Pharmacol Exp Ther. 2007 May;321(2):509-16. doi: 10.1124/jpet.106.111344. Epub 2007 Feb 8. PMID: 17289835.

2. Cornelis S, Kersse K, Festjens N, Lamkanfi M, Vandenabeele P. Inflammatory caspases: targets for novel therapies. Curr Pharm Des. 2007;13(4):367-85. doi: 10.2174/138161207780163006. PMID: 17311555.

3. Yang XM, Downey JM, Cohen MV, Housley NA, Alvarez DF, Audia JP. The Highly Selective Caspase-1 Inhibitor VX-765 Provides Additive Protection Against Myocardial Infarction in Rat Hearts When Combined With a Platelet Inhibitor. J Cardiovasc Pharmacol Ther. 2017 Nov;22(6):574-578. doi: 10.1177/1074248417702890. Epub 2017 Apr 12. PMID: 28399648; PMCID: PMC5817632.

4. Audia JP, Yang XM, Crockett ES, Housley N, Haq EU, O'Donnell K, Cohen MV, Downey JM, Alvarez DF. Caspase-1 inhibition by VX-765 administered at reperfusion in P2Y12 receptor antagonist-treated rats provides long-term reduction in myocardial infarct size and preservation of ventricular function. Basic Res Cardiol. 2018 Jul 10;113(5):32. doi: 10.1007/s00395-018-0692-z. PMID: 29992382; PMCID: PMC6396295.

5. Flores J, Noël A, Foveau B, Lynham J, Lecrux C, LeBlanc AC. Caspase-1 inhibition alleviates cognitive impairment and neuropathology in an Alzheimer's disease mouse model. Nat Commun. 2018 Sep 25;9(1):3916. doi: 10.1038/s41467-018-06449-x. PMID: 30254377; PMCID: PMC6156230.

Explore Compound Types